molecular formula C6H8O3 B6284438 2-(2-oxooxolan-3-yl)acetaldehyde CAS No. 195062-71-6

2-(2-oxooxolan-3-yl)acetaldehyde

Cat. No.: B6284438
CAS No.: 195062-71-6
M. Wt: 128.1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxooxolan-3-yl)acetaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxybutanal, which yields the desired furan ring structure . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxooxolan-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Formation of 2-(2-oxooxolan-3-yl)acetic acid.

    Reduction: Formation of 2-(2-oxooxolan-3-yl)ethanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Furfural: Another furan derivative with an aldehyde group, commonly used in the production of resins and as a solvent.

    2-furanmethanol: A furan derivative with a hydroxyl group, used in the synthesis of pharmaceuticals and as a flavoring agent.

Uniqueness

Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

195062-71-6

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

90

Origin of Product

United States

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